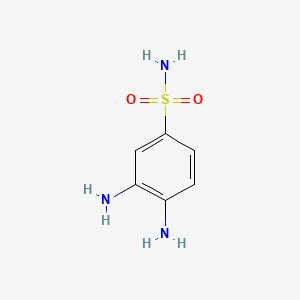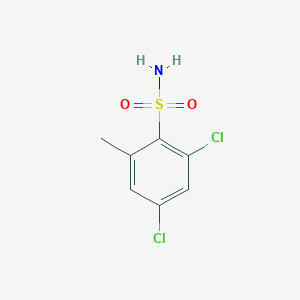
2-エチル-6-メチルフェニルイソシアネート
概要
説明
It is a clear, colorless liquid with a molecular formula of C10H11NO and a molecular weight of 161.2 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
2-Ethyl-6-methylphenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and coatings.
作用機序
Target of Action
2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate Aryl isocyanates are generally known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, in general, are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms .
Biochemical Pathways
Isocyanates are known to react with biological macromolecules, potentially leading to various biological effects .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can lead to various health effects, including respiratory and skin irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methylphenyl isocyanate. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group . Additionally, storage conditions can affect the stability of the compound .
生化学分析
Biochemical Properties
2-Ethyl-6-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea derivatives. It interacts with various enzymes and proteins, including those involved in the synthesis of polyurethanes. The compound reacts with amines to form ureas, which are essential in the production of polymers and other biochemical substances . The nature of these interactions is primarily based on the nucleophilic attack of the amine group on the isocyanate group, leading to the formation of a stable urea linkage.
Cellular Effects
The effects of 2-Ethyl-6-methylphenyl isocyanate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins . These changes can impact cellular metabolism, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Ethyl-6-methylphenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. The compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-6-methylphenyl isocyanate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Ethyl-6-methylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to significant toxicity, including severe oxidative damage, inflammation, and cell death . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Ethyl-6-methylphenyl isocyanate is involved in various metabolic pathways, particularly those related to the synthesis of urea derivatives. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-Ethyl-6-methylphenyl isocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-Ethyl-6-methylphenyl isocyanate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethyl-6-methylphenylamine with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to avoid decomposition .
Industrial Production Methods: In industrial settings, the production of 2-ethyl-6-methylphenyl isocyanate often involves the use of phosgene gas in a continuous flow reactor. This method ensures a steady supply of the isocyanate while minimizing the risks associated with handling phosgene .
化学反応の分析
Types of Reactions: 2-Ethyl-6-methylphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbamates (urethanes) and with amines to form ureas.
Addition Reactions: It can react with water to form carbamic acid, which further decomposes to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols and Amines: These are common reagents used in reactions with 2-ethyl-6-methylphenyl isocyanate.
Water: The addition of water to 2-ethyl-6-methylphenyl isocyanate results in the formation of carbamic acid.
Major Products:
Carbamates (Urethanes): Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the reaction with water.
類似化合物との比較
- Phenyl isocyanate
- 3,4-(Methylenedioxy)phenyl isocyanate
- 3,5-Dimethoxyphenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2-Naphthyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
Comparison: 2-Ethyl-6-methylphenyl isocyanate is unique due to the presence of both an ethyl and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in reactions. Compared to other isocyanates, it may exhibit different steric and electronic properties, affecting its behavior in chemical synthesis .
特性
IUPAC Name |
1-ethyl-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAVXDRFOILNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371368 | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75746-71-3 | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















